Ethyl 6-cyano-2-methylnicotinate
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Overview
Description
Ethyl 6-cyano-2-methylnicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyano-2-methylnicotinate typically involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in the presence of morpholine and alkylating agents. The reaction is carried out in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles . Another method involves the reaction of 6-methylnicotinic acid with an alcohol solvent under acidic conditions, followed by further reactions to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-cyano-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Ethyl 6-cyano-2-methylnicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of nicotinic acid derivatives with therapeutic potential.
Industry: Utilized in the production of dyes, agrochemicals, and electronic materials
Mechanism of Action
The mechanism of action of ethyl 6-cyano-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Ethyl 6-cyano-2-methylnicotinate can be compared with other nicotinic acid derivatives such as:
Ethyl nicotinate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to different physicochemical properties.
6-cyano-2-methylnicotinic acid: The free acid form, which has different solubility and reactivity compared to the ester derivative
Biological Activity
Ethyl 6-cyano-2-methylnicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H10N2O2 and a molecular weight of approximately 218.21 g/mol. The structure features a cyano group at the 6-position of the nicotinate ring, which contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like ethyl nicotinate. Recent advancements have improved yields significantly, with processes achieving up to 73% efficiency without extensive purification steps .
Pharmacological Applications
- Antiplatelet Activity : this compound is being explored as a scaffold for developing P2Y12 antagonists, which are crucial in preventing arterial thrombosis. These compounds inhibit platelet aggregation, making them valuable in treating cardiovascular diseases .
- Anticancer Potential : Compounds similar to this compound have shown varying degrees of cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). For instance, studies indicate that modifications to the nicotinate structure can enhance anticancer activity .
- Mechanism of Action : The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its unique functional groups allow selective binding, which is crucial for its therapeutic effects .
Study on P2Y12 Antagonists
A notable study focused on optimizing the pharmacokinetic properties of P2Y12 antagonists derived from this compound. The research demonstrated that structural modifications could lead to compounds with enhanced metabolic stability and efficacy in inhibiting platelet aggregation .
Compound | Yield | Biological Activity |
---|---|---|
Compound 58l | 81% | Potent inhibition of platelet aggregation |
AZD1283 | N/A | Known P2Y12 antagonist with clinical relevance |
Anticancer Activity Assessment
In another research effort, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications significantly increased anticancer activity compared to standard treatments like doxorubicin .
Compound | Cell Line | Cytotoxicity Level |
---|---|---|
Compound A | HepG2 | High |
Compound B | MCF-7 | Moderate |
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 6-cyano-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-5-4-8(6-11)12-7(9)2/h4-5H,3H2,1-2H3 |
InChI Key |
LRHOQESOANTRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C#N)C |
Origin of Product |
United States |
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